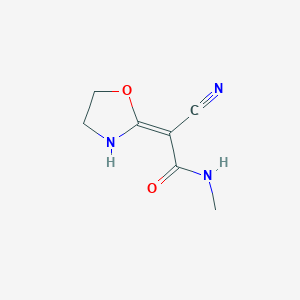
2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide is a heterocyclic compound that contains both an oxazolidine ring and a cyanoacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide typically involves the reaction of N-methyl-2-oxazolidinone with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the cyanoacetamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.
Condensation reactions: The compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic structures.
Cyclization reactions: The oxazolidine ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)
Catalysts: Piperidine, triethylamine
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles and pyrazoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide is not well-documented. its reactivity can be attributed to the presence of the cyano and oxazolidine groups, which can participate in various chemical reactions. The cyano group is particularly reactive in nucleophilic substitution and condensation reactions, while the oxazolidine ring can undergo cyclization to form more complex structures.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: This compound has a similar cyanoacetamide group but contains a thiazolidine ring instead of an oxazolidine ring.
2-Cyano-N-(2-pyridyl)acetamide: This compound also contains a cyanoacetamide group but has a pyridine ring instead of an oxazolidine ring.
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
(2E)-2-cyano-N-methyl-2-(1,3-oxazolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C7H9N3O2/c1-9-6(11)5(4-8)7-10-2-3-12-7/h10H,2-3H2,1H3,(H,9,11)/b7-5+ |
Clave InChI |
NVSCOUKKEHBMDW-FNORWQNLSA-N |
SMILES isomérico |
CNC(=O)/C(=C/1\NCCO1)/C#N |
SMILES canónico |
CNC(=O)C(=C1NCCO1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)

![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)
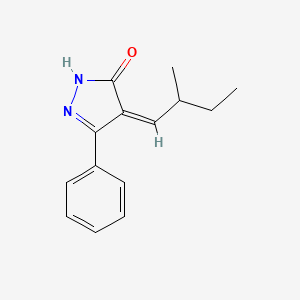
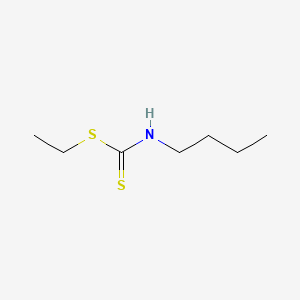
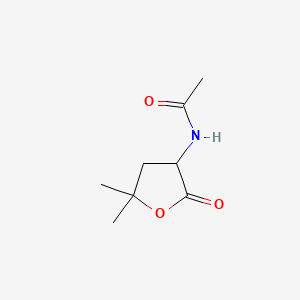
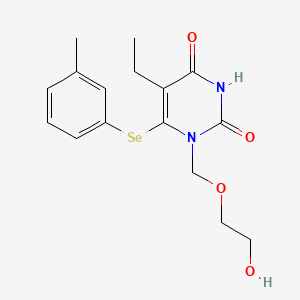




![5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12914903.png)
![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)
